2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile
Description
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile (CAS: 1246088-54-9) is a bicyclic heterocyclic compound featuring a fused pyridine-dioxane ring system. The nitrile group at the 8-position enhances its utility as a precursor in medicinal chemistry and materials science. Its molecular formula is C₈H₆N₂O₂, with a molecular weight of 178.15 g/mol (calculated). This compound’s reactivity is driven by the electron-withdrawing nitrile group, making it amenable to nucleophilic substitution and cross-coupling reactions .
Properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-5-6-1-2-10-8-7(6)11-3-4-12-8/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBICHAOWCZYJQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=CC(=C2O1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678386 | |
| Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246088-54-9 | |
| Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.
- Chemical Formula : CHNO
- Molecular Weight : 162.15 g/mol
- CAS Number : 1246088-54-9
- Appearance : Solid powder
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 162.15 g/mol |
| CAS Number | 1246088-54-9 |
| Storage Conditions | Room temperature |
Antitumor Activity
Research indicates that derivatives of the dioxino-pyridine structure exhibit significant antitumor properties. For instance, compounds related to this structure have shown potent inhibition of cancer cell proliferation in various in vitro studies. The IC values for some derivatives have been reported in the nanomolar range, suggesting high potency against specific cancer cell lines.
The biological activity of this compound is believed to involve multiple pathways:
- Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit key kinases involved in tumor growth and survival.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Cytotoxicity Profile
The cytotoxicity of this compound has been evaluated against various normal and cancer cell lines. The median cytotoxic concentration (CC) against normal cells is significantly higher than against tumor cells, indicating a favorable safety profile.
Study 1: In Vitro Anticancer Activity
A study published in a peer-reviewed journal assessed the anticancer efficacy of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine derivatives on A549 lung cancer cells. The results showed an IC value of approximately 10 nM for one derivative compared to standard chemotherapeutics like erlotinib and gefitinib.
Study 2: Structure-Activity Relationship (SAR)
Research focusing on the SAR of dioxino-pyridine compounds highlighted that modifications at the carbonitrile position can enhance biological activity. Compounds with electron-withdrawing groups at specific positions exhibited improved potency against tumor cells while maintaining low toxicity towards normal cells.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural analogues, their substituents, and physicochemical properties:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
